![molecular formula C19H18N2O3 B2558929 N-(2,5-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide CAS No. 313267-31-1](/img/structure/B2558929.png)
N-(2,5-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide
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Description
N-(2,5-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a key role in signal transduction pathways. DPI has been shown to have a variety of biochemical and physiological effects, and has been used in many different types of experiments.
Scientific Research Applications
Biological Effects of Acetamide Derivatives
Research on acetamide derivatives, including their mono and dimethyl variants, has been significant due to their commercial importance and biological effects. Kennedy (2001) reviewed the toxicology of these compounds, highlighting their varied biological responses and environmental toxicology advancements. This work underlines the complexity and importance of understanding chemical compounds' biological consequences, potentially including compounds like the one , given their structural and functional relevance in various applications (Kennedy, 2001).
Antifungal Applications
Kaddouri et al. (2022) discussed the chemical strategies against Fusarium oxysporum, focusing on the structure–activity relationship (SAR) of tested small molecules. This review might parallel the interest in exploring specific compounds for antifungal or antimicrobial properties, suggesting a potential research application area for the compound if its structure aligns with effective antifungal pharmacophores (Kaddouri et al., 2022).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, for in vivo measurement in Alzheimer's disease patients, underscores the application of chemical compounds in diagnostic imaging. Nordberg's work (2007) on PET amyloid imaging could suggest a potential avenue for the application of the compound , particularly if it exhibits properties conducive to binding or imaging brain amyloid plaques (Nordberg, 2007).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-8-9-12(2)16(10-11)20-17(22)13(3)21-18(23)14-6-4-5-7-15(14)19(21)24/h4-10,13H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKROONARVNIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321898 |
Source
|
Record name | N-(2,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643346 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
CAS RN |
313267-31-1 |
Source
|
Record name | N-(2,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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